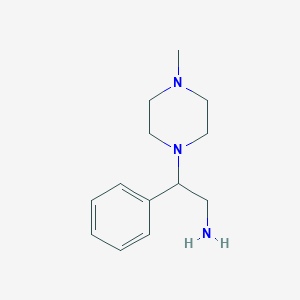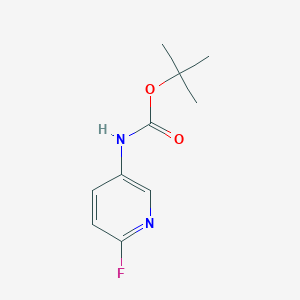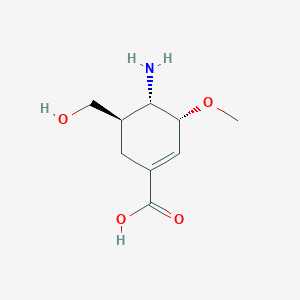
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid, also known as AHMC, is a cyclic amino acid that has been the subject of scientific research due to its potential applications in the field of medicine. AHMC has been found to exhibit various biochemical and physiological effects, making it an interesting molecule for further investigation.
Mécanisme D'action
The mechanism of action of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which could contribute to its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal and human models. Additionally, (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid could be investigated for its potential use in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid involves the reaction between 2,3-epoxy-4-methoxy-5-methylcyclohexane carboxylic acid and ammonia in the presence of a catalyst. The resulting product is then treated with formaldehyde to obtain (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. This method of synthesis has been reported to yield high purity and yield of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid.
Applications De Recherche Scientifique
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Propriétés
Numéro CAS |
169139-95-1 |
|---|---|
Nom du produit |
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid |
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h3,6-8,11H,2,4,10H2,1H3,(H,12,13)/t6-,7+,8-/m0/s1 |
Clé InChI |
KFAZROUISGZBTI-RNJXMRFFSA-N |
SMILES isomérique |
CO[C@@H]1C=C(C[C@H]([C@@H]1N)CO)C(=O)O |
SMILES |
COC1C=C(CC(C1N)CO)C(=O)O |
SMILES canonique |
COC1C=C(CC(C1N)CO)C(=O)O |
Synonymes |
1-Cyclohexene-1-carboxylicacid,4-amino-5-(hydroxymethyl)-3-methoxy-,[3R-(3alpha,4alpha,5beta)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
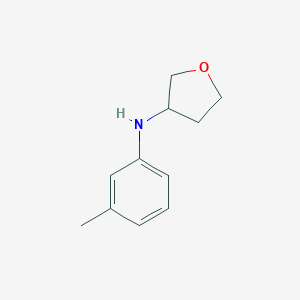
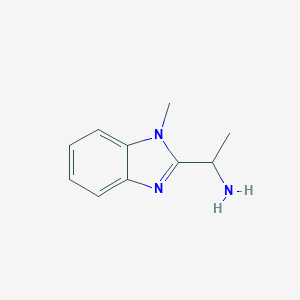
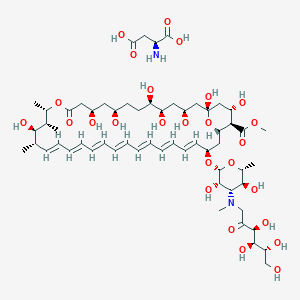
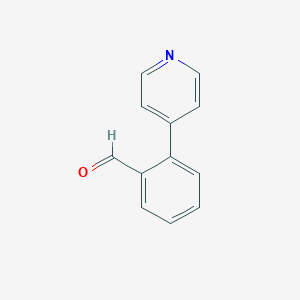
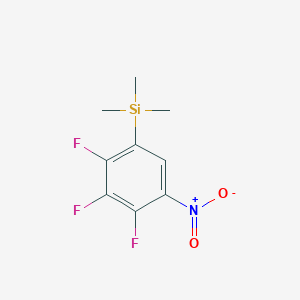
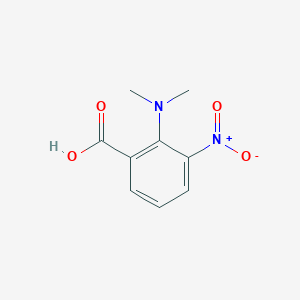
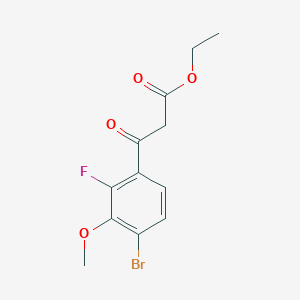

![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
